molecular formula C8H3F5O2 B1405150 2,6-Difluoro-4-(trifluoromethyl)benzoic acid CAS No. 1309597-24-7

2,6-Difluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B1405150
CAS No.: 1309597-24-7
M. Wt: 226.1 g/mol
InChI Key: RYWDDEGVJSAZLQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₈H₃F₅O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)benzoic acid is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can inhibit or modify the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWDDEGVJSAZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309597-24-7
Record name 2,6-difluoro-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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